2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBDHZJCYMSHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601278 | |
| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-31-9 | |
| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Intermediate-Based Fluorination
The diazotization-reduction sequence from CN112358404A provides a framework for introducing fluorine:
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Diazotization : 3-Chloro-5-methyl-4-nitroaniline reacts with NaNO₂ and H₂SO₄ at 0°C to form a diazonium salt.
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Fluorine substitution : Treating the diazonium salt with HBF₄ generates a fluoroarene via the Schiemann reaction.
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Nitro reduction : Iron powder in acetic acid reduces the nitro group to an amine, yielding 2-chloro-6-fluoro-4-(trifluoromethyl)aniline.
Optimization insights :
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Molar ratios : A 1:1.1 ratio of aniline to NaNO₂ minimizes byproducts.
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Yield enhancement : Hypophosphorous acid (H₃PO₂) as a reducing agent increases yield to 82.5%.
Catalytic and One-Pot Syntheses
Single-Reactor Multistep Processing
Building on CN1436769A ’s one-pot methodology, a modified protocol integrates fluorination:
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Chlorination : 4-Trifluoromethylaniline reacts with SO₂Cl₂ at 70°C for 2.5 hours.
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In situ fluorination : Addition of KF and catalytic Cu(I) at 120°C substitutes chlorine at position 6.
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Workup : Steam distillation removes excess reagents, followed by alkaline extraction to isolate the product.
Advantages :
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Eliminates intermediate isolation, reducing production time by 40%.
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Catalyst recycling improves cost efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield | Temperature Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | 70% | 50–150°C | High selectivity, scalable | Requires toxic SO₂Cl₂ |
| Diazotization-Fluorination | 82.5% | 0–95°C | Mild conditions, high purity | Multi-step, costly HBF₄ |
| One-Pot Catalytic | 68% | 70–120°C | Time-efficient, reduced waste | Catalyst poisoning issues |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups such as chlorine and fluorine makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
Nitro Derivatives: Formed through nitration reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Synthetic Intermediate : This compound serves as a crucial intermediate in the synthesis of complex aromatic compounds. Its structure allows for various functional group transformations, making it an essential building block in organic synthesis.
- Reactions : It can participate in electrophilic substitution reactions, enabling the formation of diverse derivatives that are useful in further chemical explorations and applications.
Pharmaceutical Applications
Drug Development
- Potential Drug Candidates : The unique fluorinated structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline enhances bioavailability and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals. Its derivatives have shown promise in medicinal chemistry, particularly in the synthesis of novel drug candidates targeting various diseases.
- Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes and receptors, is influenced by its electron-withdrawing groups, which can enhance binding affinity and reactivity.
Agrochemical Industry
Herbicides and Pesticides
- Synthesis of Agrochemicals : In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives contribute to the development of effective agricultural chemicals that help control pests and weeds while minimizing environmental impact .
- Flufenoxuron Intermediate : The compound serves as an important intermediate in the synthesis of flufenoxuron, an insect growth regulator that is effective against various agricultural pests. This application highlights its role in sustainable agricultural practices by providing targeted pest control solutions .
Case Study 1: Synthesis of Flufenoxuron
The synthesis method for flufenoxuron involves several steps where this compound acts as a key starting material. The process includes:
- Acylation reaction of 3-fluoro-4-aminophenol.
- Condensation with 3,4-dichlorotriphenylmethane.
- Final acidolysis to yield flufenoxuron with high yield and purity under mild conditions .
Case Study 2: Pharmaceutical Development
Research into derivatives of this compound has led to the discovery of compounds with enhanced therapeutic profiles for treating specific diseases. These studies focus on optimizing the structure to improve efficacy and reduce side effects.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Chemistry | Building block for complex aromatic compounds | Versatile reactivity and functionalization |
| Pharmaceuticals | Intermediate for drug development | Enhanced bioavailability and metabolic stability |
| Agrochemicals | Synthesis of herbicides and pesticides | Effective pest control with reduced environmental impact |
| Insect Growth Regulators | Key intermediate for flufenoxuron | Targeted action against agricultural pests |
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups influences its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Electronic Effects
- Nitro vs. Fluoro Substituents : Replacing fluorine with a nitro group (as in 2-Chloro-6-nitro-4-(trifluoromethyl)aniline) significantly increases electron-withdrawing effects, making the compound more reactive in electrophilic substitution reactions. This property is exploited in dye and pesticide synthesis .
- Halogen Position Isomerism : The isomer 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline exhibits altered electronic distribution due to fluorine’s position (para to CF₃ vs. meta in the target compound), affecting its acidity (predicted pKa ~2.5 vs. ~3.0 for the target) .
Steric and Solubility Considerations
- Bromine Substitution : The bromine atom in 2-Bromo-6-chloro-4-(trifluoromethyl)aniline introduces greater steric hindrance compared to chlorine, reducing solubility in polar solvents but enhancing stability in hydrophobic environments .
- Trifluoromethoxy vs. Trifluoromethyl : Compounds like 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0) show reduced lipophilicity compared to the target due to the oxygen atom in the trifluoromethoxy group, altering membrane permeability in biological systems .
Biological Activity
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, a halogenated aromatic amine, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
The compound is characterized by the following structural features:
- Chemical Formula: C7H4ClF4N
- Molecular Weight: 227.56 g/mol
- CAS Number: 433-94-3
The presence of the trifluoromethyl group significantly influences its reactivity and biological properties, allowing it to participate in various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced potency against bacterial strains due to their ability to disrupt cellular processes.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HeLa | 8.2 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to interact with enzymes and receptors involved in signaling pathways.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can act as a modulator for receptors associated with cancer progression or microbial resistance.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
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Study on Antimicrobial Efficacy:
- A study published in Journal of Antibiotics demonstrated that derivatives of anilines with trifluoromethyl groups showed improved activity against resistant strains of bacteria compared to non-fluorinated counterparts.
- Anticancer Research:
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves heating a mixture of halogenated intermediates (e.g., 5-bromopyrazine derivatives) with zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C for 18 hours. Purification is typically achieved using reverse-phase column chromatography (acetonitrile/water with 0.03% formic acid) . Optimization includes adjusting catalyst loading, temperature, and solvent polarity to improve yield and reduce side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- NMR (¹H/¹³C): Analyze aromatic proton signals (δ ~6.5–7.5 ppm) and fluorine coupling patterns to confirm substitution positions.
- LCMS/HPLC: Monitor molecular ion peaks (e.g., m/z 265 [M+H]⁺) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
- FT-IR: Identify NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- UV-Vis: Assess electronic transitions influenced by the electron-withdrawing trifluoromethyl group .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation.
- Waste Disposal: Segregate halogenated waste and collaborate with certified waste management services .
- Emergency Measures: Immediate use of eye wash stations and safety showers is mandated for exposure .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The -CF₃ group deactivates the aromatic ring via inductive effects, reducing electron density at the para position. This enhances susceptibility to nucleophilic attack at the ortho and para positions relative to the NH₂ group. Researchers should prioritize reactions with strong nucleophiles (e.g., alkoxides or amines) in polar aprotic solvents (e.g., DMF) to facilitate substitution .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic substitution reactions of this compound?
Methodological Answer: The NH₂ group is a strong ortho/para-directing group, while -Cl and -F are meta-directing. To control regioselectivity:
Q. What strategies improve the stability of this compound during long-term storage or under reactive conditions?
Methodological Answer:
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reaction pathways?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation in trifluoromethyl groups .
- Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and simulate IR/NMR spectra for comparison with experimental data .
Q. What role does this compound play in agrochemical research, particularly in herbicide design?
Methodological Answer: It serves as a key intermediate in synthesizing herbicidal agents like halosafen. Researchers functionalize the aniline core to introduce sulfonyl or nitro groups, enhancing herbicidal activity. For example, coupling with ethylsulfonyl groups via Ullmann reactions yields derivatives with broad-spectrum weed control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
